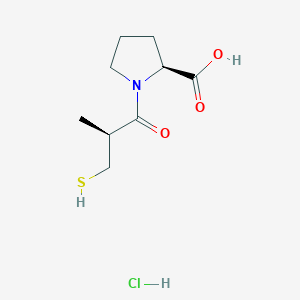

Captopril (hydrochloride)

Description

BenchChem offers high-quality Captopril (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Captopril (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

198342-23-3 |

|---|---|

Molecular Formula |

C9H16ClNO3S |

Molecular Weight |

253.75 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H15NO3S.ClH/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;/h6-7,14H,2-5H2,1H3,(H,12,13);1H/t6-,7+;/m1./s1 |

InChI Key |

FECNGFPXMFYVNI-HHQFNNIRSA-N |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.Cl |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O.Cl |

Origin of Product |

United States |

Biocatalytic Methods:biocatalysis Offers a Highly Selective and Environmentally Friendly Route to Chiral Intermediates.scispace.com

A chemoenzymatic method uses immobilized whole cells of Acetobacter aceti for the regio- and stereoselective oxidation of prochiral 2-methyl-1,3-propandiol. researchgate.netnih.gov This step produces the key chiral intermediate, (R)-3-hydroxy-2-methylpropanoic acid, with high enantiomeric purity. researchgate.net This intermediate is then converted to Captopril (B1668294). jst.go.jp

Esterases have also been investigated as effective catalysts for producing homochiral compounds, thereby avoiding the formation of undesirable stereoisomers in Captopril synthesis. researchgate.net

Stereoselective Crystallization:this Technique Can Be Employed to Separate Diastereomers. in One Study, the Conjugate Addition of Thiols to an α,β Unsaturated System Produced a Mixture of Captopril Derivative Epimers.researchgate.netscielo.org.mxalthough the Initial Diastereomeric Ratio Was Low, One Epimer Exhibited High Crystallinity, Allowing for Its Isolation in a Pure Form Through Fractional Crystallization.researchgate.netredalyc.orgthis Method of Self Fractional Crystallization Has Been Explored for Thiol Protected Derivatives of Captopril, Providing a Practical Means of Separating Diastereomeric Mixtures Resulting from Non Stereospecific Synthesis.google.com

Chemical Precursor Studies and Raw Material Sourcing from a Synthetic Chemistry Perspective

The selection of appropriate chemical precursors and raw materials is crucial for an efficient and economically viable synthesis of Captopril. The choice of starting materials is directly informed by the retrosynthetic analysis.

Primary Raw Materials:

L-Proline: This is a key chiral raw material, forming the pyrrolidine (B122466) ring of Captopril. It is widely available from fermentation processes. chemicalbook.com

Methacrylic Acid or Isobutyric Acid: These are common starting points for the side chain. chemicalbook.comjst.go.jp For instance, methacrylic acid can react with thioacetic acid to form a key intermediate. chemicalbook.com

Thioacetic Acid: This compound serves as the sulfur source for the thiol group. chemicalbook.com

(R)-3-hydroxy-2-methylpropanoic acid: This optically active β-hydroxy acid is a valuable intermediate, often produced via microbial methods, which can then be converted to Captopril. jst.go.jp

3-acetylthio-2-D-methylpropanoic acid: This is a crucial precursor where the thiol group is protected as a thioacetate. It is synthesized from methacrylic acid and thioacetic acid. chemicalbook.comchemicalbook.com

(2S)-3-acetylthio-2-methylpropanoyl chloride: This activated acid chloride is formed from the corresponding acid and is used to acylate L-proline. chemicalbook.comwikipedia.org

Thiol-protected Captopril Derivatives: To facilitate purification, especially during the separation of diastereomers, precursors with protected thiol groups (e.g., S-benzoyl derivatives) are synthesized. These protected versions can undergo fractional crystallization before the final deprotection step to yield the pure (S,S)-isomer. google.com

The sourcing of these materials is a global enterprise, with numerous chemical suppliers providing the necessary raw materials and advanced intermediates. made-in-china.commade-in-china.compharmacompass.com The economic feasibility of any large-scale synthesis of Captopril heavily relies on the stable and cost-effective supply of these fundamental building blocks.

Green Chemistry Principles and Sustainable Synthesis of Captopril (hydrochloride)

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of Captopril has been a target for such improvements, focusing on reducing waste, avoiding hazardous substances, and increasing energy efficiency.

Biocatalysis: A major stride in the green synthesis of Captopril is the use of biocatalysts. The chemoenzymatic flow synthesis employs Acetobacter aceti whole cells for the initial oxidation step. researchgate.netnih.gov This biocatalytic approach avoids the use of aggressive and environmentally harmful chemical oxidants that are often used in traditional chemical syntheses. researchgate.net This strategy aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones.

Flow Chemistry: As discussed previously, continuous flow synthesis offers significant green advantages. mdpi.comresearchgate.net It leads to higher energy efficiency, reduced solvent usage, and better process control, which minimizes the formation of byproducts and waste. The rapid, integrated synthesis of Captopril in a flow reactor is a prime example of a more sustainable manufacturing process. researchgate.netnih.gov

Atom Economy and Waste Reduction: Green synthetic routes aim to maximize atom economy. A patented method describes a process with high yield and low pollution, utilizing zinc powder and hydrochloric acid in a reaction that is gentle and has a short cycle time. google.com This method also emphasizes recrystallization from organic solvents like ethyl acetate (B1210297) to avoid the generation of large volumes of high-salt wastewater, thus reducing the environmental burden and processing costs. google.com

Use of Greener Catalysts: Research into novel catalysts also contributes to sustainable synthesis. The development of a Captopril-functionalized magnetic graphene nitride catalyst that is reusable for multiple runs represents a significant step towards waste reduction and the use of benign catalytic systems. researchgate.netnih.gov

These efforts highlight a clear trend towards developing more environmentally responsible methods for manufacturing Captopril, combining economic viability with ecological sustainability. researchgate.net

Spectroscopic Methodologies

A variety of spectroscopic techniques are instrumental in elucidating the molecular structure and properties of Captopril.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the Captopril molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of different bonds. Key characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the amide and carboxylic acid, the N-H bend of the amide, and the S-H stretch of the thiol group. sigmaaldrich.com

UV-Visible (UV-Vis) Spectroscopy: Captopril lacks a strong aromatic chromophore, which makes direct UV detection challenging at higher wavelengths. ijpsonline.comnih.gov However, it exhibits UV absorbance in the lower wavelength region, typically around 200-230 nm, which can be utilized for quantitative analysis. ijprajournal.com Spectrophotometric methods have been developed for its determination. electrochemsci.org

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of Captopril. Electron impact (EI) mass spectrometry at 70 eV has been used to study its fragmentation pathways. orientjchem.org The molecular ion can fragment through the loss of a carboxyl group (CO₂) followed by the loss of the thiol group (SH). orientjchem.org This information is invaluable for confirming the identity of the compound and for identifying its metabolites and degradation products.

Circular Dichroism (CD): Circular dichroism spectroscopy provides information about the stereochemistry and conformation of chiral molecules like Captopril. Studies have shown evidence of a possible conformational change in Captopril at certain concentrations, which can be detected by CD spectroscopy. reading.ac.uk This technique is particularly useful for studying the self-assembly and aggregation behavior of the molecule in solution. acs.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Captopril from its impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Captopril. nih.gov Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. ijpsonline.comakjournals.com Due to Captopril's limited UV absorbance, detection is often performed at low wavelengths, such as 210 nm or 220 nm. researchgate.netresearchgate.net To overcome the challenge of its instability in solution, where it can oxidize to form Captopril disulfide, derivatization techniques are sometimes employed to stabilize the thiol group and introduce a chromophore for enhanced detection. ijpsonline.comnih.gov Anion-exchange HPLC with indirect photometric detection has also been reported for its analysis. sci-hub.st

A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid solution) and an organic modifier (such as methanol (B129727) or acetonitrile). longdom.orgscielo.br

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers several advantages over conventional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption, making it a "greener" analytical technique. phmethods.netresearchgate.net A UHPLC method for Captopril has been developed using a C18 column and an isocratic mobile phase, achieving a significantly shorter retention time for Captopril compared to traditional HPLC methods. phmethods.netresearchgate.net

Gas Chromatography (GC): Gas chromatography has also been applied for the analysis of Captopril, often requiring derivatization to increase its volatility and thermal stability. ijpsonline.comakjournals.com

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), is another powerful separation technique for Captopril analysis. ijpsonline.comelectrochemsci.org It offers high efficiency and requires only small sample volumes. Methods have been developed for the quantitative determination of Captopril and its degradation products in pharmaceutical formulations. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques provide insights into the physical and chemical changes that occur in Captopril upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram of Captopril shows a sharp endothermic peak corresponding to its melting point. researchgate.netresearchgate.net The shape and temperature of this peak can provide information about the purity and crystalline state of the drug. researchgate.net The melting enthalpy can also be calculated from the peak area. researchgate.net Studies have shown that the decomposition of Captopril can involve processes of product vaporization, as evidenced by the DSC curve. akjournals.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve of Captopril reveals its thermal stability and decomposition profile. orientjchem.orgakjournals.com Studies have indicated that Captopril is moderately stable up to around 160°C, after which it undergoes decomposition in distinct stages. orientjchem.org The initial weight loss is often attributed to the loss of the carboxylic acid and methyl groups, followed by the loss of the thiol group. orientjchem.org TGA can be performed under different atmospheres, such as inert (nitrogen) or oxidative (air), to study the effect on the decomposition process. orientjchem.orgscielo.br

| Technique | Observation | Temperature Range (°C) | Reference |

| DSC | Melting Endotherm | ~103-105 | researchgate.netresearchgate.net |

| TGA | Onset of Decomposition | ~160 | orientjchem.org |

| TGA | Major Decomposition | 160-450 | orientjchem.org |

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction is a fundamental technique for determining the solid-state structure of crystalline materials like Captopril. Single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms in the Captopril molecule, confirming its stereochemistry and molecular conformation. nih.goviucr.org

Crystallographic studies have shown that Captopril crystallizes in the orthorhombic space group P2₁2₁2₁. reading.ac.ukacs.orgiucr.orgaalto.fi These investigations have provided highly accurate data on its unit cell parameters and have been instrumental in understanding its binding to the active site of the angiotensin-converting enzyme. researchgate.netresearchgate.netrcsb.org Synchrotron radiation X-ray diffraction has been employed to improve the accuracy of previously reported crystal structures. reading.ac.ukacs.orgaalto.fi

| Crystal System | Space Group | Reference |

| Orthorhombic | P2₁2₁2₁ | reading.ac.ukacs.orgiucr.orgaalto.fi |

Electroanalytical Chemistry and Voltammetric Approaches

Electroanalytical methods offer a simple, rapid, and sensitive alternative for the determination of Captopril, owing to the electrochemically active thiol group in its structure. aab-ir.ro

Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been successfully applied for Captopril analysis. aab-ir.robrieflands.com These methods are often based on the electrochemical oxidation of the thiol group at the surface of a working electrode.

To enhance the sensitivity and selectivity of the determination, chemically modified electrodes (CMEs) are frequently used. These modifications can involve the use of nanomaterials like multiwall carbon nanotubes, nanoparticles (e.g., CuO, TiO₂), or mediators such as ferrocene (B1249389) derivatives and chlorpromazine. brieflands.comrsc.orgresearchgate.netcjcatal.com The use of modified electrodes can lower the overpotential for Captopril oxidation, leading to improved detection limits. cjcatal.com For instance, a disposable graphite (B72142) electrode modified with a molecularly imprinted film has been developed for the highly sensitive and selective detection of Captopril. rsc.org Boron-doped diamond electrodes have also been shown to be effective for the direct electrochemical oxidation and quantification of Captopril. electrochemsci.org

| Electrode Type | Voltammetric Technique | Detection Limit | Reference |

| Multiwall Carbon Nanotubes Paste Electrode | Square Wave Voltammetry (SWV) | 0.1 µmol L⁻¹ | brieflands.com |

| CuO Nanoparticles/Multi-wall Carbon Nanotube Nanocomposite Electrode | Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | 0.29 µM | rsc.org |

| Glassy Carbon Electrode (with Chlorpromazine mediator) | Linear Sweep Voltammetry (LSV) | 3.65 µM | researchgate.net |

| Carbon Paste Electrode modified with Nano-TiO₂/Ferrocene Carboxylic Acid | Square Wave Voltammetry (SWV) | 0.0096 µmol/L | cjcatal.com |

| Renewable Amalgam Film Electrode | Voltammetry | 1.9 nM | nih.gov |

| Boron-Doped Diamond Electrode | Square-Wave Voltammetry (SWV) | 0.165 µmol L⁻¹ | electrochemsci.org |

Impurity Profiling and Related Substance Identification in Captopril (hydrochloride)

Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. The major impurity of Captopril is its oxidative degradation product, Captopril disulfide (also known as Impurity A). phmethods.netscispace.com The formation of this dimer is a significant stability concern, particularly in solution. ijpsonline.com

Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to develop stability-indicating analytical methods. researchgate.netscispace.com HPLC is the primary technique used for impurity profiling, allowing for the separation and quantification of Captopril from its related substances. researchgate.netscielo.brscispace.com An improved HPLC-UV method has been proposed that can separate the official impurities A, B, C, D, and E, as well as those formed under forced degradation conditions. researchgate.netscispace.com

Oxidative degradation has been shown to cause the highest rate of Captopril degradation, with Captopril disulfide being the main product. scispace.com UV light exposure can lead to the formation of a higher number of unknown impurities. scispace.com The identification of these impurities often requires the use of mass spectrometry coupled with liquid chromatography (LC-MS). researchgate.net

| Impurity Name | Common Designation | Formation Condition | Reference |

| Captopril disulfide | Impurity A | Oxidation, various stress conditions | phmethods.netscispace.com |

| 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | Impurity N [EP] | Synthesis/Degradation | ontosight.ai |

Chemical Stability and Degradation Pathways of Captopril Hydrochloride

Hydrolytic Degradation Mechanisms and Kinetic Studies

While oxidation is the primary degradation pathway for captopril (B1668294), hydrolysis of its amide bond can also occur, particularly under acidic conditions. researchgate.net Studies have shown that the hydrolysis of captopril follows first-order kinetics. researchgate.net The rate of hydrolysis is influenced by the concentration of hydrochloric acid. researchgate.net

For instance, in a study investigating the hydrolysis of captopril in hydrochloric acid solutions at 90°C, the disappearance of captopril followed first-order kinetics for at least one half-life. researchgate.net The calculated heat of activation for captopril hydrolysis in 0.5 N hydrochloric acid was found to be 21.4 kcal/mol. researchgate.net It is important to note that even under these conditions, which were designed to favor hydrolysis, a small percentage (less than 5%) of captopril still degraded via oxidation to its disulfide forms. researchgate.net

In vivo studies have also touched upon the hydrolysis of captopril in the context of its interaction with its target enzyme, ACE. While not a direct study of its chemical degradation, research on the kinetics of ACE inhibition by captopril involves the hydrolysis of substrates like [3H]benzoyl-phenylalanyl-alanyl-proline, demonstrating the enzymatic context in which hydrolysis is relevant. nih.gov Further research has shown that captopril can selectively inhibit the hydrolysis of certain substrates over others, highlighting the complexity of its interactions in a biological system. nih.gov

Oxidative Degradation Pathways and Reaction Kinetics

The most significant degradation pathway for captopril is the oxidation of its thiol group (-SH). researchgate.net This process leads to the formation of captopril disulfide as the primary degradation product. nih.govrsc.org The oxidation of captopril can be influenced by several factors, including the presence of oxygen, metal ions, and the pH of the solution. nih.govscispace.com

The kinetics of captopril oxidation can vary depending on the conditions. In aqueous solutions, the degradation can shift from a first-order to a zero-order reaction as the concentration of captopril decreases. nih.gov This transition is dependent on factors such as pH, oxygen partial pressure, and the concentration of cupric ions. nih.gov The apparent first-order rate constants demonstrate a first-order dependency on both oxygen partial pressure and cupric ion concentration. nih.gov Conversely, the apparent zero-order rate constants show a first-order dependency on oxygen partial pressure but a second-order dependency on cupric ion concentration. nih.gov

Metal ions, particularly cupric ions (Cu²⁺), are potent catalysts for captopril oxidation. nih.govresearchgate.net The presence of even trace amounts of these ions can significantly accelerate the degradation process. researchgate.net The catalytic effect of metal ions is a dominant factor in the chemical degradation of captopril, especially at low pH. nih.gov

Under strong oxidizing conditions, such as in the presence of acidified bromate (B103136) or aqueous bromine, captopril can be further oxidized to its sulfonic acid derivative. nih.govacs.org Studies have shown that the reaction with acidified bromate has a 1:1 stoichiometry, while the reaction with aqueous bromine has a 3:1 ratio. nih.gov The oxidation process in the presence of acidified bromate involves the formation of thiyl radicals as intermediates. nih.govacs.org

The reaction of captopril with platinum(IV) complexes also results in the formation of captopril disulfide. rsc.orgrsc.org This reaction follows second-order kinetics, being first-order with respect to both the platinum(IV) complex and captopril. rsc.orgrsc.org

Photodegradation Investigations and Light-Induced Reactions

Exposure to light, particularly UV radiation, can induce the degradation of captopril. scispace.comresearchgate.net Photodegradation studies have shown that captopril in aqueous solutions can be degraded by direct photolysis (UV-C) and heterogeneous photocatalysis (TiO₂/UV-C). researchgate.net

In one study, after 120 minutes of exposure to light, photolysis resulted in a 93.5% removal of captopril, while photocatalysis achieved a 99.9% removal. researchgate.net Despite the high removal efficiency of the parent compound, the mineralization rate, as measured by total organic carbon, was low (2.92% for photolysis and 9.09% for photocatalysis), indicating the formation of various degradation by-products. researchgate.net

The primary photodegradation product of captopril has been identified as captopril sulfonic acid. researchgate.net In total, nine by-products of captopril photodegradation have been identified. researchgate.net Interestingly, studies on the aerobic biodegradation of captopril and its dimer, captopril disulfide, have also pointed to photodegradation as a potential transformation pathway in aquatic environments. researchgate.net

It has been noted that exposure to light is a significant factor that compromises the stability of captopril in suspensions. scispace.com Therefore, protecting captopril formulations from light is a critical aspect of ensuring their stability. uspharmacist.com

Thermal Degradation Processes and Accelerated Stability Studies

Temperature is a critical factor influencing the stability of captopril. researchgate.net Accelerated stability studies, where formulations are subjected to elevated temperatures, are commonly used to predict the long-term stability of captopril products.

In aqueous solutions, the degradation rate of captopril increases with temperature. researchgate.net For example, a study on a 1 mg/mL aqueous solution of captopril found that the time for the concentration to decrease to 90% of its initial value was 2.1 days at 75°C, 3.6 days at 50°C, and 11.8 days at 25°C. researchgate.net The estimated shelf-life (t₉₀) for this solution when stored at 5°C was 27 days. researchgate.net

The activation energy for the thermal degradation of captopril in aqueous solution at pH 3 is relatively low (Ea = 10.2 kcal/mol), resulting in a Q₁₀ value of approximately 1.8. nih.govingentaconnect.com This indicates that for every 10°C increase in temperature, the degradation rate increases by a factor of 1.8.

Accelerated stability studies on solid dosage forms, such as gastroretentive tablets, have also been conducted. In one such study, tablets stored at 45°C and 75% relative humidity for 3 months showed no significant changes in drug content or dissolution behavior. nih.gov Similarly, studies on coated granules and tablets have shown that coating can enhance the stability of captopril, particularly with polymers like ethylcellulose. researchgate.net

pH-Dependent Degradation Profiles and pH-Rate Kinetics

The stability of captopril is highly dependent on the pH of the solution. researchgate.netugr.es Generally, captopril is more stable in acidic conditions compared to neutral or alkaline environments. ugr.es The optimal stability is observed at a pH below 4.0. researchgate.netresearchgate.net

The degradation of captopril is influenced by the ionization state of its functional groups. Captopril is a diprotic acid with pKa values of approximately 3.7 (for the carboxyl group) and 9.8 (for the thiol group). scielo.br At pH values above 3.7, the carboxyl group becomes ionized, which can facilitate intramolecular proton transfer from the thiol group, forming the more reactive thiolate anion. nih.govingentaconnect.com This thiolate species is significantly more susceptible to oxidation. rsc.org Studies have shown that the fully deprotonated form of captopril is about 10⁵ to 10⁶ times more reactive towards oxidation by platinum(IV) complexes than its thiol form. rsc.org

The degradation kinetics of captopril are also pH-dependent. In the pH range of 6.6 to 8.0, the oxidation of captopril can transition from a first-order to a zero-order process as the drug concentration decreases. nih.gov As the pH increases within this range, the first-order degradation process becomes more dominant. nih.gov

In acidic media (pH 2-5.6), the oxidative degradation rate is pH-dependent, with maximum stability occurring below pH 4.0. researchgate.netresearchgate.net In this pH range, the oxidation reaction is the predominant route of degradation over hydrolysis. researchgate.netresearchgate.net At a pH of 6.0, the degradation of captopril in buffer solutions follows apparent first-order kinetics, and the degradation rate increases with increasing buffer concentration, suggesting a buffer-catalyzed oxidation reaction. tandfonline.com

Stabilization Strategies from a Chemical and Material Science Perspective

Several strategies have been developed to enhance the chemical stability of captopril, primarily by mitigating its oxidative degradation. These approaches involve both chemical modifications to the formulation and the use of advanced material science techniques.

Chemical Stabilization:

pH Adjustment: Maintaining the pH of aqueous formulations below 4.0 is a fundamental strategy to minimize the formation of the highly reactive thiolate anion and thus reduce the rate of oxidation. researchgate.netchuv.ch

Chelating Agents: The addition of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), is highly effective in stabilizing captopril. nih.govscielo.br EDTA sequesters metal ions that catalyze the oxidation of captopril. researchgate.netscielo.br Even low concentrations of Na-EDTA (e.g., 0.01%) can significantly improve stability. nih.govingentaconnect.com

Antioxidants: While the use of some antioxidants like ascorbic acid has been explored, their effectiveness can be variable. uspharmacist.com In some cases, certain antioxidants have been found to be incompatible or even destabilizing. researchgate.net

Inert Atmosphere: Purging aqueous solutions with an inert gas like nitrogen to remove dissolved oxygen can also contribute to stability, particularly in formulations with low levels of chelating agents. nih.govingentaconnect.com

Concentration Effect: Increasing the concentration of captopril in aqueous solutions has been shown to improve its stability. nih.govingentaconnect.com

Material Science and Formulation Approaches:

Solid Dosage Forms: Formulating captopril as a solid dosage form, such as fast-dispersing tablets, can significantly enhance its stability compared to liquid formulations. nih.gov

Coating: The application of polymeric coatings to captopril granules can provide a protective barrier against environmental factors like moisture and oxygen, thereby increasing stability. researchgate.net Ethylcellulose has been shown to be an effective coating material for this purpose. researchgate.net

Excipient Selection: The choice of excipients can have a profound impact on captopril stability. For instance, some sugar alcohols like sorbitol have been found to accelerate degradation, while others, like undiluted syrup, can be more favorable than aqueous dilutions. nih.govingentaconnect.comnih.gov

The following table provides a summary of the stability of captopril in a 1mg/ml suspension under different storage conditions and formulations.

Computational Chemistry and Theoretical Studies on Captopril Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in understanding the electronic structure of captopril (B1668294). orientjchem.org Semi-empirical molecular orbital (MO) calculations, such as the PM3 method, have been employed to investigate parameters like bond order, atomic charge distribution, and heat of formation for both the neutral captopril molecule and its charged species. orientjchem.org These calculations help in predicting the weakest bonds and potential fragmentation pathways, which can be correlated with experimental data from mass spectrometry and thermal analysis. orientjchem.org

Studies have shown that upon ionization, the charge on the sulfur atom of the thiol group changes significantly, indicating it as a likely site for electron rupture. orientjchem.org For the neutral molecule, MO calculations suggest that the initial decomposition starts at the C2-C11 bond due to its low bond order, followed by the rupture of the C7-C8 bond. orientjchem.org

Density Functional Theory (DFT) calculations at the B3LYP/6-31G level have also been used to investigate the electronic properties of captopril, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sid.irresearchgate.net These calculations provide insights into the molecule's ability to donate or accept electrons, which is crucial for its chemical reactivity and biological activity. sid.irresearchgate.net The energy gap between HOMO and LUMO is a key parameter for determining the molecule's stability. researchgate.net

Table 1: Calculated Electronic Properties of Captopril

| Parameter | Method | Value | Reference |

| Heat of Formation | PM3 | - | orientjchem.org |

| Charge on Sulfur (neutral) | PM3 | -0.030 | orientjchem.org |

| Charge on Sulfur (ionized) | PM3 | 0.798 | orientjchem.org |

| C2-C11 Bond Order | PM3 | 0.913 | orientjchem.org |

| C7-C8 Bond Order | PM3 | 0.984 | orientjchem.org |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | Varies with phase | sid.ir |

Note: Specific numerical values for heat of formation and HOMO-LUMO gap were not consistently reported across the reviewed literature and can vary based on the computational method and phase (gas or liquid).

Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique extensively used to predict the binding orientation of a ligand to its target protein and to estimate the binding affinity. ijisrt.com In the case of captopril, docking studies have been crucial in understanding its interaction with the angiotensin-converting enzyme (ACE). ewadirect.comnih.gov

The crystal structure of captopril bound to the active site of ACE reveals that the thiol group of captopril interacts with the zinc ion (Zn2+) at the enzyme's active site, forming a zinc-thiolate complex. researchgate.netresearchgate.net This interaction is a key determinant of captopril's inhibitory activity. wikipedia.org Additionally, the binding is stabilized by hydrogen bonds between the proline carboxylate group of captopril and amino acid residues in the ACE active site, such as Tyr520, Gln281, and Lys511. researchgate.net The central carbonyl group of captopril also forms strong hydrogen bonds with His353 and His513. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations have been used to supplement docking studies by providing insights into the dynamic behavior and stability of the captopril-ACE complex over time. tandfonline.com These simulations have shown that the complex is stable, with average root-mean-square deviation (RMSD) values comparable to those of other known ACE inhibitors like lisinopril. tandfonline.com

Binding energy calculations, often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide a quantitative estimate of the binding affinity. tandfonline.com For the captopril-ACE complex, the calculated binding free energy is approximately -5.36 ± 2.75 kcal/mol. tandfonline.com

Table 2: Key Interactions between Captopril and ACE Active Site

| Captopril Moiety | Interacting ACE Residue(s) | Type of Interaction | Reference |

| Thiol group | Zn2+ ion | Coordination | researchgate.netresearchgate.net |

| Proline carboxylate group | Tyr520, Gln281, Lys511 | Hydrogen bonding | researchgate.net |

| Central carbonyl group | His353, His513 | Hydrogen bonding | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Derivations at the Molecular Level

The development of captopril was a landmark in rational drug design, heavily guided by structure-activity relationship (SAR) studies. nih.govmdpi.com The initial design was based on the structure of a peptide inhibitor found in the venom of the Brazilian viper, Bothrops jararaca. nih.govmdpi.com

Key structural features of captopril that are crucial for its ACE inhibitory activity include:

Thiol Group: The mercapto (-SH) group is essential for binding to the zinc ion in the ACE active site. wikipedia.orgnih.gov Its replacement led to a significant improvement in inhibitory potency during the drug's development. nih.gov

Proline Moiety: The L-proline group contributes to the oral bioavailability of captopril. wikipedia.org All naturally occurring peptidic inhibitors of ACE have a proline residue at the C-terminus. nih.gov

Methyl Group: The 2-D-methyl group on the propanoyl side chain was found to enhance the inhibitory activity. nih.gov

SAR studies have also explored modifications to the captopril structure to improve its properties. For instance, replacing the mercapto group, which was associated with adverse effects, led to the development of dicarboxylate-containing ACE inhibitors like enalapril (B1671234). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Captopril Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unbosque.edu.co For captopril and its analogs, QSAR studies have been employed to predict the ACE inhibitory activity of new derivatives. nih.govresearchgate.net

These models typically use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. unbosque.edu.co Descriptors can be topological, electronic, or steric in nature. researchgate.net By correlating these descriptors with the observed biological activity (e.g., IC50 values) of a set of known compounds (a training set), a predictive model can be built. unbosque.edu.coresearchgate.net

Different statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are used to develop the QSAR models. unbosque.edu.coresearchgate.net For example, a 2D-QSAR study on captopril derivatives found that topological indices and alignment descriptors were important for predicting ACE inhibitory activity. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have also been used, which consider the three-dimensional steric and electrostatic fields of the molecules. researchgate.net

In Silico Prediction Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the drug discovery process. grafiati.com For captopril, these models can provide insights into its pharmacokinetic profile. researchgate.net

Several web-based tools and specialized software, such as SwissADME and ANDROMEDA, offer predictions for various ADME parameters. researchgate.netbiorxiv.org These parameters include:

Gastrointestinal (GI) Absorption: Models predict the extent to which a drug is absorbed from the gut. jmpas.com

Bioavailability: This refers to the fraction of an administered dose that reaches the systemic circulation. Captopril's bioavailability is known to be reduced by the presence of food. wikipedia.org

Plasma Protein Binding: Predictions can estimate the percentage of a drug that binds to proteins in the blood. Captopril has a relatively low plasma protein binding of about 31.7%. researchgate.net

Blood-Brain Barrier (BBB) Penetration: These models predict whether a compound is likely to cross the BBB. Captopril is not predicted to cross the BBB. researchgate.net

Metabolism: Predictions can identify potential interactions with metabolic enzymes like the cytochrome P450 (CYP) family. Captopril is not a significant inhibitor of major CYP enzymes. researchgate.net

Excretion: Captopril is partly metabolized and partly excreted unchanged in the urine. wikipedia.org Physiologically based pharmacokinetic (PBPK) models have been developed to simulate and predict captopril's disposition, especially in specific populations like children with chronic kidney disease. nih.gov

Table 3: Predicted ADME Properties of Captopril

| Property | Predicted Value/Characteristic | Reference |

| GI Absorption | High | jmpas.com |

| Plasma Protein Binding | ~31.7% | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Does not cross | researchgate.net |

| CYP Enzyme Inhibition | Not a significant inhibitor | researchgate.net |

Preclinical Biochemical and Enzymatic Interaction Studies of Captopril Hydrochloride

Angiotensin-Converting Enzyme (ACE) Binding Kinetics and Inhibition Mechanisms (In Vitro Studies)

Captopril (B1668294), a potent and competitive inhibitor of angiotensin-converting enzyme (ACE), plays a crucial role in the management of hypertension. drugbank.com Its mechanism of action involves direct interaction with the active site of ACE, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II. drugbank.comnih.gov In vitro studies have been instrumental in elucidating the kinetics and nature of this interaction.

Captopril exhibits a high affinity for ACE, approximately 30,000 times greater than that of the natural substrate, angiotensin I. drugbank.com This strong binding is attributed to the specific molecular interactions between the drug and the enzyme. The sulfhydryl group of captopril is a key feature, forming a coordinate bond with the zinc ion (Zn²⁺) located at the active site of ACE. researchgate.netfrontiersin.org This interaction is fundamental to the inhibitory activity of captopril.

The binding of captopril to ACE is a competitive and reversible process. drugbank.comsmpdb.ca As a competitive inhibitor, captopril vies with the natural substrate, angiotensin I, for the same binding site on the enzyme. drugbank.com The reversibility of this interaction allows for a dynamic regulation of ACE activity.

ACE possesses two homologous domains, the N-terminal and C-terminal domains, both of which are catalytically active. drugbank.com While ACE inhibitors, including captopril, can bind to and inhibit both domains, they generally exhibit a much greater affinity and inhibitory effect on the C-terminal domain, which is predominantly involved in blood pressure regulation. drugbank.com Some research suggests that captopril may show some selectivity for the N-domain depending on the concentration of chloride ions. frontiersin.org

Interactive Table: In Vitro ACE Inhibition Data for Captopril

| Parameter | Value | Reference |

| Binding Affinity (Ki) to sACE | 1.4 nM | frontiersin.org |

| Relative Affinity vs. Angiotensin I | ~30,000 times greater | drugbank.com |

| Inhibition Type | Competitive | drugbank.comsmpdb.ca |

| Primary Binding Interaction | Sulfhydryl group with active site Zn²⁺ | researchgate.netfrontiersin.org |

| Domain Selectivity | Greater affinity for C-domain | drugbank.com |

Specificity and Selectivity Profiling against Related Metalloproteases (In Vitro Context)

While captopril is a potent inhibitor of angiotensin-converting enzyme (ACE), its specificity is not absolute. In vitro studies have demonstrated that captopril can also interact with other metalloproteinases, a family of zinc-dependent enzymes involved in various physiological and pathological processes. nih.govmdpi.com

One of the most studied off-target interactions of captopril is with matrix metalloproteinases (MMPs). These enzymes are crucial for the remodeling of the extracellular matrix. mdpi.com In vitro experiments have shown that captopril can directly inhibit the activity of MMP-2 and MMP-9. nih.govnih.gov For instance, in peritoneal effluents from patients on continuous ambulatory peritoneal dialysis (CAPD), captopril was found to directly inhibit MMP-2 activity with an IC₅₀ of 48 µmol/L. nih.gov Another study reported IC₅₀ values for captopril against MMP-2 and MMP-9 to be 2.0 mmol/L and 1.65 mmol/L, respectively. nih.gov The inhibitory mechanism is thought to involve the chelation of the zinc ion in the active site of the MMPs by the sulfhydryl group of captopril, a mechanism similar to its inhibition of ACE. nih.gov

The interaction with MMPs may contribute to some of the beneficial effects of captopril beyond blood pressure reduction, such as in cardiac remodeling. nih.gov However, it's important to note that the concentrations required for significant MMP inhibition in vitro are generally higher than those needed for ACE inhibition.

Beyond MMPs, the broader family of metalloproteinases includes a disintegrin and metalloproteases (ADAMs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs). mdpi.com While specific in-vitro data on the interaction of captopril with a wide range of these other metalloproteinases is less documented in the provided search results, the shared structural feature of a zinc-containing active site suggests a potential for interaction. mdpi.com The specificity of any such interactions would depend on the precise geometry and chemical environment of the active site in each enzyme.

Interactive Table: In Vitro Inhibition of Metalloproteinases by Captopril

| Enzyme | IC₅₀ | Experimental Context | Reference |

| MMP-2 | 48 µmol/L | Peritoneal effluents from CAPD patients | nih.gov |

| MMP-2 | 2.0 mmol/L | In vitro zymography | nih.gov |

| MMP-9 | 1.65 mmol/L | In vitro zymography | nih.gov |

Molecular Recognition and Conformational Adaptation in Enzyme-Ligand Interactions

The interaction between captopril and angiotensin-converting enzyme (ACE) is a classic example of molecular recognition, where the specific three-dimensional structure of the inhibitor allows it to bind with high affinity and specificity to the enzyme's active site. researchgate.netnih.gov Computational and conformational analysis studies have provided significant insights into the structural requirements for this interaction.

Captopril, being a flexible molecule, can adopt numerous conformations. nih.govresearchgate.net However, conformational energy calculations have shown that there is a common low-energy conformation that is believed to be the biologically active form when binding to ACE. nih.gov This preferred conformation allows for optimal interaction with the key residues and the zinc ion within the enzyme's active site.

The binding of captopril to the ACE active site involves several key interactions:

Zinc Coordination: The thiol group (-SH) of captopril is crucial for its inhibitory activity and forms a strong coordinate bond with the Zn²⁺ ion in the catalytic site of ACE. researchgate.netresearchgate.net

Hydrogen Bonding: The carboxylate group of captopril's proline residue forms a hydrogen bond with the guanidinium (B1211019) group of an arginine residue in the active site. researchgate.net

Hydrophobic Interactions: The methyl group and the proline ring of captopril can engage in hydrophobic interactions with corresponding pockets in the active site, further stabilizing the enzyme-inhibitor complex.

Molecular docking studies have been employed to visualize and analyze the binding of captopril to ACE. ijisrt.com These studies simulate the interaction between the ligand (captopril) and the protein (ACE) to predict the preferred binding mode and estimate the binding energy. For instance, one study highlighted that the oxygen of the carbonyl group of captopril forms hydrogen bonds with the amino acid HIS513 in the ACE active site. ijisrt.com

The concept of "induced fit" is also relevant, where the binding of captopril may induce subtle conformational changes in the ACE active site to achieve a more complementary and stable complex. ijisrt.com Similarly, captopril itself may undergo conformational adjustments upon binding. The flexibility of captopril allows it to adapt to the specific geometry of the active site, maximizing the binding interactions. nih.gov

Interaction with Other Biological Macromolecules (In Vitro, Non-Clinical)

Beyond its primary target, angiotensin-converting enzyme (ACE), in vitro studies have revealed that captopril can interact with other biological macromolecules, suggesting a broader range of biological activities.

One significant interaction is with blood proteins . In vitro studies using radiolabeled [¹⁴C]captopril have shown that it binds to blood proteins in rats, dogs, and humans. nih.gov This protein binding can influence the drug's distribution and elimination.

Captopril has also been shown to interact with insulin (B600854) . Mass spectrometry and computational studies have demonstrated that captopril can form adducts with insulin, modifying its cysteine residues. acs.org This interaction can lead to structural changes in insulin and may induce the formation of aggregates. acs.org These findings suggest that long-term use of captopril could potentially affect the structure and function of insulin. acs.org

In the context of the immune system, captopril has been observed to have immunomodulatory effects. nih.gov It can interfere with T-cell activation signals, inhibiting the production of interleukin-2 (B1167480) (IL-2) and preventing activation-induced apoptosis in T-cell hybridomas. nih.gov This effect is thought to be mediated by the inhibition of Fas ligand (FasL) expression on activated T cells. nih.gov

Furthermore, captopril has been shown to interact with components of the renin-angiotensin system (RAS) within the bone marrow . researchgate.net All components of the RAS, including ACE, are present in bone marrow-derived cells. researchgate.net In vitro studies have demonstrated that captopril can inhibit the proliferation of primitive hematopoietic cells. nih.gov This effect is believed to be mediated by an increase in the levels of the tetrapeptide AcSDKP, a natural inhibitor of hematopoietic stem cell proliferation, which is normally degraded by ACE. nih.gov

In vitro studies on monkey kidney Vero cells have explored the interaction of captopril with cellular metabolic processes. chalcogen.ro When loaded onto mesoporous silica (B1680970) matrices, captopril was observed to cause a significant decrease in glycogen (B147801) and lactic acid content compared to captopril alone. chalcogen.ro A decrease in soluble proteins was also noted for captopril on a functionalized silica matrix. chalcogen.ro

Finally, captopril has been shown to modulate the activity of microglia , the resident immune cells of the central nervous system. In vitro studies using primary glial cells and the BV2 microglial cell line demonstrated that captopril can decrease lipopolysaccharide (LPS)-induced nitric oxide (NO) release and regulate the production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-10 (IL-10). frontiersin.org

Interactive Table: In Vitro Interactions of Captopril with Other Biological Macromolecules

| Macromolecule/Cell Type | Observed Interaction | Experimental System | Reference |

| Blood Proteins | Binding | Rat, dog, and human blood | nih.gov |

| Insulin | Adduct formation, structural changes, aggregation | Mass spectrometry, computational studies | acs.org |

| T-cell hybridomas | Inhibition of IL-2 production and apoptosis | Murine T-cell hybridomas | nih.gov |

| Primitive hematopoietic cells | Inhibition of proliferation | Mouse bone marrow cells | nih.gov |

| Monkey kidney Vero cells | Altered glycogen, lactic acid, and soluble protein levels | Cell culture | chalcogen.ro |

| Microglia (primary and BV2 cell line) | Modulation of inflammatory mediator release (NO, TNF-α, IL-10) | Cell culture | frontiersin.org |

Biotransformation Pathways and Metabolite Identification (Enzymatic and Chemical Aspects)

Captopril undergoes biotransformation in the body, leading to the formation of several metabolites. Unlike many other ACE inhibitors that are prodrugs requiring hepatic activation, captopril is administered in its active form. drugbank.comnih.gov The primary metabolic pathways for captopril involve oxidation and conjugation reactions.

The major metabolites of captopril identified in urine are captopril-cysteine disulfide and the disulfide dimer of captopril . drugbank.comsmpdb.canih.gov These metabolites are formed through the oxidation of the sulfhydryl group of captopril and its subsequent linkage to either a cysteine molecule or another captopril molecule via a disulfide bond. This process can be reversible. drugbank.comsmpdb.ca

In vitro studies using human liver microsomes have indicated that Cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of captopril. smpdb.ca The metabolites produced are then excreted, in part, by the Organic Anion Transporter 1 (OAT1). smpdb.ca

In vitro biotransformation studies of [¹⁴C]captopril in the blood of rats, dogs, and humans have shown species-specific differences in metabolism. nih.gov These studies are crucial for understanding how preclinical animal models can predict human metabolism. nuvisan.com

The development of prodrugs of captopril, such as carboxyl ester derivatives, has been explored to improve percutaneous absorption. researchgate.net In vitro studies with these prodrugs have shown that they are metabolized by porcine liver esterases, and these metabolic rates correlate well with their metabolism in the skin. researchgate.net This highlights the importance of esterase-mediated hydrolysis as a key biotransformation pathway for such derivatives.

The identification and characterization of metabolites are essential in drug development to assess their potential activity and toxicity. nuvisan.com Techniques like mass spectrometry are critical for elucidating the structure of these metabolites. nuvisan.com

Interactive Table: Major Metabolites of Captopril and Involved Enzymes

| Metabolite | Formation Pathway | Key Enzyme(s) | Reference |

| Captopril-cysteine disulfide | Oxidation and disulfide bond formation | CYP3A4 (implicated) | drugbank.comsmpdb.canih.gov |

| Captopril disulfide dimer | Oxidation and disulfide bond formation | CYP3A4 (implicated) | drugbank.comsmpdb.canih.gov |

Chemical Modifications and Prodrug Strategies for Captopril Hydrochloride

Design Principles for Captopril (B1668294) Analogs and Derivatives

The development of captopril is a landmark achievement in structure-based drug design. Its design was not accidental but was guided by a hypothetical model of the active site of the angiotensin-converting enzyme (ACE), which was presumed to be analogous to another zinc metallopeptidase, carboxypeptidase A. nih.govdrugdesign.org This rational approach led to the synthesis of a potent and specific inhibitor by focusing on key interactions within the enzyme's active site. drugdesign.orgnih.gov

The core design principles for captopril and its subsequent analogs revolve around three crucial binding points in the ACE active site: stereoelectronics.orgpsu.edu

A Zinc-Binding Group : The most critical feature of captopril is its thiol (-SH) group, which establishes a strong coordinating bond with the essential Zn²⁺ ion in the enzyme's active site. stereoelectronics.orgstereoelectronics.org The decision to replace a carboxyl group in an earlier lead compound with this sulfhydryl group resulted in a 1000-fold increase in inhibitory potency. drugdesign.orgnih.gov Any modification must retain a group capable of strong interaction with this zinc ion. stereoelectronics.org

A Carboxylate-Binding Site : The terminal carboxyl group of captopril's proline moiety engages in an ionic interaction with a positively charged (cationic) site on the enzyme. nih.govstereoelectronics.org The (S)-configuration of the proline is essential for optimal binding. stereoelectronics.org

Hydrogen Bonding and Hydrophobic Pockets : The amide carbonyl group in the captopril structure forms a key hydrogen bond with the enzyme. stereoelectronics.org Additionally, the design of more potent analogs like enalapril (B1671234) revealed the presence of auxiliary hydrophobic binding sites near the primary zinc-binding site, which can be occupied by groups like a phenylethyl group to enhance binding affinity. nih.gov

The design of captopril analogs has been driven by the need to improve its pharmacokinetic profile and mitigate side effects, such as skin rashes and taste disturbances, which are often attributed to the reactive thiol group. psu.edunih.gov This led to the development of dicarboxylate-containing inhibitors like enalaprilat, where the thiol is replaced by a carboxylic acid. stereoelectronics.org While potent, enalaprilat's polarity hindered oral absorption, a problem that was solved by creating its ester prodrug, enalapril. nih.govstereoelectronics.org

Further analog design has explored:

Isosteric Replacement : The proline nitrogen atom is vital for maintaining the rigid conformation of the molecule due to the partial double-bond character of the C-N amide bond. stereoelectronics.org Replacing this nitrogen with a CH group would introduce free rotation and is therefore not a viable strategy. stereoelectronics.org

Structural Similarity : Modern computational approaches design new mimics with significant structural similarity to captopril, aiming to enhance binding affinity and stability. researchgate.net For instance, new pyrrolidine (B122466) derivatives have been designed and optimized using pharmacophoric mapping and molecular docking to identify candidates with superior binding scores compared to captopril itself. researchgate.net

Fluorination : The introduction of fluorine, such as in trifluoromethylated captopril analogues, has been used to develop probes for structural studies and has resulted in compounds with potent inhibitory activity against other metallo-enzymes, like metallo-β-lactamases. diva-portal.org

Synthesis and Chemical Characterization of Captopril Prodrugs

Prodrug strategies for captopril primarily aim to mask its polar functional groups—the thiol and the carboxylic acid—to enhance its physicochemical properties, such as lipophilicity and membrane permeability. This is often achieved by converting the parent drug into esters or other labile derivatives that are converted back to the active captopril in vivo.

A common strategy is the synthesis of ester prodrugs.

Carboxyl Esterification : A series of n-alkyl carboxyl ester prodrugs of captopril have been synthesized by varying the length of the alkyl chain from methyl to hexyl. researchgate.net A general synthesis method involves the reaction of captopril with the corresponding alcohol under appropriate conditions. For example, methyl 1-(3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylate can be synthesized by reacting captopril in cold methanol (B129727) with thionyl chloride. orientjchem.org

Thiol Esterification : Thioester prodrugs are another approach. A thioacetyl derivative of captopril can be prepared by reacting captopril with acetic anhydride (B1165640) in chloroform. google.com This thioester can then be further reacted to form more complex prodrug structures. google.com

More complex prodrugs have also been synthesized:

Thiosemicarbazide (B42300) Derivatives : A series of new thiosemicarbazide derivatives of captopril were synthesized by first converting captopril to its hydrazide, which was then reacted with various substituted phenylisothiocyanates. orientjchem.org

The chemical characterization of these newly synthesized prodrugs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including:

Infrared (IR) Spectroscopy : To identify characteristic functional groups (e.g., C=O stretch of esters and amides). psu.eduorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment of the molecule, ensuring the addition of the promoiety is in the correct position. psu.eduorientjchem.org

Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound. psu.edu

Elemental Analysis (CHNS) : To determine the elemental composition of the derivatives, which is compared against calculated values. orientjchem.org

Structure-Property Relationships of Chemically Modified Captopril Derivatives

The chemical modification of captopril directly influences its physicochemical and biological properties. Understanding the relationship between a derivative's structure and its properties (Structure-Property Relationships, SPR) is essential for designing prodrugs with improved characteristics, such as enhanced absorption.

A key area of investigation has been the transdermal delivery of captopril, which is normally poor due to the drug's polarity. researchgate.netnih.gov To improve skin penetration, a series of n-alkyl carboxyl ester prodrugs were synthesized and evaluated. The studies revealed a clear relationship between the lipophilicity of the prodrug and its skin permeation. mdpi.com

Quantitative structure-permeability relationship (QSPR) models predicted that while making captopril more lipophilic through esterification would increase its permeability coefficient (kₚ), this could be offset by a reduction in aqueous solubility. researchgate.netnih.gov Experimental data using porcine skin in Franz diffusion cells confirmed this trade-off. The maximal transdermal flux (Jₘ), a measure of the amount of drug crossing the skin per unit area per unit time, was found to be highest for the ethyl to butyl esters. researchgate.netnih.govoup.com For esters with longer alkyl chains (e.g., hexyl), the increased lipophilicity led to decreased solubility in the aqueous donor phase, which in turn limited the transdermal flux. researchgate.netnih.gov

These findings show that an optimal lipophilicity exists for maximizing transdermal delivery. The ethyl, propyl, and butyl esters represent a "sweet spot" where the gain in permeability is not negated by poor solubility. researchgate.netmdpi.com Furthermore, these studies observed substantial first-order metabolism of the prodrugs within the skin, indicating that they are successfully converted back to the active parent drug during absorption. researchgate.netnih.gov

Table 1: Permeation Data for Captopril and its n-Alkyl Ester Prodrugs Across Porcine Skin Data synthesized from research findings where ethyl to butyl esters showed the highest flux. researchgate.netnih.govmdpi.comoup.com

Bioconjugation Chemistry of Captopril (hydrochloride)

Bioconjugation involves the covalent attachment of a drug to another chemical entity, such as a protein, polymer, or nanoparticle, to create a more complex system with enhanced properties. Captopril's reactive thiol group makes it a prime candidate for specific bioconjugation strategies, often through the formation of a disulfide bond. jst.go.jp

Protein Conjugates for Drug Delivery: A pioneering study demonstrated the conjugation of captopril to a lectin-like protein from the Agaricus bisporus mushroom (LSMT), with the goal of creating a carrier for oral drug delivery. jst.go.jpnih.gov

Chemistry : The conjugation was a two-step process. First, the protein was modified with a hetero-bifunctional linker, 4-succinimidyloxycarbonyl-alpha-methyl-2-pyridyldithiotoluene (SMPT). The linker's succinimidyl ester reacts with primary amines (like lysine (B10760008) residues) on the protein surface. jst.go.jpnih.gov Second, captopril was added, and its free thiol group reacted with the pyridyldithio group of the linker to form a stable, yet cleavable, disulfide bond. jst.go.jpnih.gov

Characterization : The success of the conjugation was confirmed using Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS), the latter of which also helped quantify the number of captopril molecules attached to each protein. jst.go.jpnih.gov

Purpose : This bioconjugate was designed to improve the poor permeability of captopril, a Biopharmaceutical Classification System (BCS) class III drug. nih.gov The modified protein was shown to be stable in simulated gastrointestinal fluids and could permeate an intestinal monolayer barrier, suggesting its potential as an oral drug carrier. jst.go.jpnih.gov

Nanoparticle Conjugates: Captopril has been used as a stabilizing ligand in the synthesis of atomically precise gold nanoclusters. acs.org

Chemistry : Au₂₅(Capt)₁₈ nanoclusters were synthesized by reducing a gold salt (HAuCl₄·3H₂O) with sodium borohydride (B1222165) in the presence of captopril. acs.org In this structure, the captopril molecules act as a protective shell around the gold core, with the thiol group binding to the gold surface.

Purpose : These nanoclusters are being investigated for biological applications. Interestingly, studies showed that the Au₂₅(Capt)₁₈ nanocluster exhibited significant cytotoxicity against cancer cells, a property not observed in similar gold nanoclusters stabilized with glutathione (B108866) (Au₂₅(GSH)₁₈), demonstrating that the biological function of the nanocluster is dictated by its ligand shell. acs.org

Other Bioconjugations: Captopril is also known to form covalent conjugates with endogenous proteins in vivo. Studies have shown that captopril readily forms reversible disulfide bonds with cysteine residues on plasma proteins, particularly albumin. jst.go.jpnih.gov Mass spectrometry-based studies have also revealed that captopril can covalently modify and induce structural changes in other proteins, such as insulin (B600854), by reducing its interchain disulfide bonds and subsequently forming adducts with the newly freed cysteine residues. acs.org

Table 2: Mentioned Chemical Compounds

Pharmaceutical Science and Formulation Research Chemical and Material Aspects Only

Excipient Compatibility and Physicochemical Interaction Studies

The stability and efficacy of a solid dosage form are critically dependent on the compatibility between the active pharmaceutical ingredient (API) and the excipients. amazonaws.com For Captopril (B1668294), extensive preformulation studies are conducted to identify any potential physicochemical interactions that could compromise the final product's quality. amazonaws.com Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG), X-ray Powder Diffraction (XRPD), and Fourier Transform Infrared Spectroscopy (FTIR) are instrumental in these evaluations. akjournals.comresearchgate.net

DSC is often employed as a rapid screening tool. akjournals.com Studies have shown that Captopril is compatible with a majority of commonly used tablet excipients, including various forms of cellulose (B213188) (like microcrystalline cellulose), ethylcellulose, methylcellulose, and certain types of lactose (B1674315) (e.g., Supertab®). akjournals.com The thermal profiles of these mixtures typically show a simple superposition of the individual components' curves, indicating a lack of significant interaction. akjournals.com Similarly, FTIR studies have confirmed the absence of significant chemical interactions between Captopril and excipients like those used in bilayered tablets and mouth dissolving tablets. wisdomlib.orgrjptonline.org

However, potential incompatibilities have been noted. DSC analysis has suggested a possible interaction between Captopril and magnesium stearate, although this was not confirmed by other techniques like XRPD or FTIR. akjournals.com In studies for liquid formulations, DSC curves have also suggested potential, though not conclusive, interactions between Captopril and citric acid and sucralose (B1001). scielo.br In the case of the citric acid mixture, the thermal curve suggests the dissolution of the acid in molten Captopril. scielo.br For the sucralose mixture, a change from an endothermic to an exothermic event was observed, indicating a potential interaction or dissolution of sucralose in the molten drug. scielo.br

These studies underscore the necessity of a multi-technique approach in preformulation to ensure the selection of suitable, non-reactive excipients for a stable and effective Captopril formulation. amazonaws.comakjournals.com

| Excipient | Analytical Technique(s) | Finding | Reference(s) |

| Celluloses (various) | DSC, TG | Compatible | akjournals.com |

| Ethylcellulose | DSC, TG | Compatible | akjournals.com |

| Methylcellulose | DSC, TG | Compatible | akjournals.com |

| Lactose (Supertab®) | DSC, TG | Compatible | akjournals.com |

| Magnesium Stearate | DSC, XRPD, FTIR | Possible interaction suggested by DSC, but not confirmed by other methods. | akjournals.com |

| Citric Acid | DSC | Suggests dissolution of citric acid in molten Captopril. | scielo.br |

| Sucralose | DSC | Suggests an interaction or dissolution in molten Captopril. | scielo.br |

| Microcrystalline Cellulose | FTIR | Compatible | amazonaws.com |

| Mannitol | FTIR | Compatible | amazonaws.com |

| Maize Starch | FTIR | Compatible | amazonaws.com |

| Lactose Monohydrate | FTIR | Compatible | amazonaws.com |

| Croscarmellose Sodium | FTIR | Compatible | amazonaws.com |

| Sodium Starch Glycolate | FTIR | Compatible | amazonaws.com |

Polymorph Control and Crystallization Science in Pharmaceutical Formulations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, significantly impacts the physicochemical properties of a drug, including its stability and bioavailability. symbiosisonlinepublishing.comscielo.br Captopril is known to exhibit polymorphism, with at least two distinct forms reported: a stable form with a melting point of approximately 106 °C and an unstable form with a melting point around 86 °C. nih.gov The presence of different polymorphs can affect therapeutic outcomes; for instance, Captopril's polymorph B is reported to be more soluble than polymorph C. scielo.br However, form C is considered metastable and can crystallize into the more stable form A in solution, making control of the crystalline form crucial during formulation. scielo.br

Crystallographic studies have detailed the structure of Captopril's stable form, which crystallizes in the orthorhombic space group P 21 21 21. nih.gov The precise arrangement of molecules in the crystal lattice, dictated by intermolecular interactions, governs the physical properties of the solid state. scielo.br

Beyond simple polymorphs, research has explored the creation of novel crystalline forms through cocrystallization. A cocrystal hydrate (B1144303) of Captopril and L-proline (in a 1:1:1 stoichiometric ratio) has been identified and characterized. researchgate.net Single-crystal X-ray diffraction revealed its unique structure. researchgate.net However, this cocrystal hydrate demonstrated high hygroscopicity and a greater amount of Captopril degradation during stability tests compared to the Captopril crystal alone. researchgate.net This instability was attributed to increased hygroscopicity and changes in intermolecular interactions involving water molecules within the crystal structure. researchgate.net

Another strategy to control the solid-state properties of Captopril is to formulate it in an amorphous state. In advanced drug delivery systems like oral dispersible films and electrospun fibers, Captopril is often molecularly dispersed within a polymer matrix. ucl.ac.ukmdpi.com DSC analysis of these formulations shows the disappearance of Captopril's characteristic melting peak, confirming its conversion to an amorphous or solubilized form within the carrier. mdpi.com This amorphous state can bypass the challenges associated with polymorphic conversions and often enhances solubility.

| Crystalline Form | Type | Key Characteristics | Analytical Method(s) | Reference(s) |

| Stable Form | Polymorph | Melting Point: ~106 °C | DSC | nih.gov |

| Unstable Form | Polymorph | Melting Point: ~86 °C | DSC | nih.gov |

| Form A | Polymorph | More stable form. | Crystallography | scielo.br |

| Form B | Polymorph | More soluble than Form C. | Solubility Studies | scielo.br |

| Form C | Polymorph | Metastable; recommended for oral use but can convert to Form A in solution. | Crystallography, Dissolution | scielo.br |

| CPL-LPR Cocrystal Hydrate | Cocrystal | 1:1:1 ratio of Captopril:L-proline:Water. Highly hygroscopic and less stable than Captopril crystal. | Single-crystal X-ray diffraction, Stability Testing | researchgate.net |

| Amorphous Dispersion | Amorphous | Exists as a solid dispersion in polymers (e.g., PVA, EC). Lacks a crystalline structure, no melting peak in DSC. | DSC, XRD | ucl.ac.ukmdpi.com |

Advanced Material Science for Drug Delivery Systems (e.g., Microparticles, Niosomes, Cyclodextrin Complexes)

Material science plays a pivotal role in designing advanced drug delivery systems for Captopril to control its release profile and improve its bioavailability. researchgate.net Various polymeric and lipid-based materials have been investigated to create sophisticated formulations.

Electrospun Fibers: Electrospinning technology has been used to fabricate polymer fibers for both sustained and fast-release Captopril delivery systems. ucl.ac.uk For sustained release, core-shell fibers have been developed using ethyl cellulose (EC) as the matrix polymer. ucl.ac.uk In these systems, Captopril is encapsulated in the core, and the drug-free shell controls the release. ucl.ac.uk DSC and XRD analyses confirmed that the drug exists in an amorphous state within the fibers, and the systems demonstrated sustained release over 24 hours. ucl.ac.uk For fast-dissolving systems, hydrophilic polymers like poly(vinyl pyrrolidone) (PVP) have been used. ucl.ac.uk

Oral Dispersible Films (ODFs): ODFs represent a patient-friendly dosage form that provides rapid drug release. These films are typically formulated by blending natural and synthetic polymers. mdpi.com For Captopril ODFs, blends of polyvinyl alcohol (PVA), sodium alginate (SA), and gelatin have been successfully used. mdpi.comnih.gov The films are characterized for their mechanical properties (e.g., folding endurance), drug content, and surface pH to ensure they are robust and physiologically compatible. nih.gov The drug is dispersed in an amorphous form within the polymeric matrix, which contributes to rapid disintegration and dissolution. mdpi.com

Floating and Bioadhesive Systems: To overcome Captopril's poor bioavailability from the lower gastrointestinal tract, gastro-retentive systems have been designed. researchgate.nettandfonline.com Floating microspheres have been prepared using polymers like ethyl cellulose and Eudragit RL-100. researchgate.net These systems are designed to remain in the stomach for an extended period, allowing for controlled drug release in the region of optimal absorption. researchgate.net Bioadhesive systems utilizing polymers such as HPMC derivatives have also been explored to prolong gastric residence time. researchgate.net

Cyclodextrin Complexes: Inclusion complexes with cyclodextrins, particularly β-cyclodextrin, are used to enhance the physicochemical properties of Captopril. researchgate.netajrcps.com Solid inclusion complexes, often prepared by methods like paste complexation, can effectively encapsulate the drug molecule. researchgate.net The formation of these complexes is confirmed by techniques such as FTIR, SEM, and X-ray diffraction, which show distinct changes from the physical mixture of the drug and cyclodextrin. researchgate.net

Niosomes: Proniosomal drug delivery systems, which are dry powders that form niosomes upon hydration, have been developed for Captopril to overcome limitations of conventional dosage forms. researchgate.net

| Delivery System | Materials Used | Key Findings | Reference(s) |

| Sustained-Release Electrospun Fibers | Ethyl cellulose (EC) | Core-shell structure; Captopril is amorphous; sustained release over 24h. | ucl.ac.uk |

| Fast-Dissolving Electrospun Fibers | Poly(vinyl pyrrolidone) (PVP) | Amorphous solid dispersion; rapid dissolution. | ucl.ac.uk |

| Oral Dispersible Films (ODFs) | Polyvinyl alcohol (PVA), Sodium Alginate (SA), Gelatin, Pullulan, HPMC | Amorphous drug dispersion; rapid disintegration (<30s) and dissolution (>90% in 5 min); superior dissolution vs. tablets. | mdpi.comnih.govnih.govijpsjournal.com |

| Floating Microspheres | Ethyl cellulose (EC), Eudragit RL-100 | Gastro-retentive system for controlled release. | researchgate.net |

| Bioadhesive Systems | HPMC derivatives | Designed for stomach-specific drug delivery. | researchgate.net |

| Inclusion Complexes | β-cyclodextrin | Forms 1:2 molar ratio complexes; alters physicochemical properties. | researchgate.netajrcps.com |

| Proniosomes | Non-ionic surfactants, lipids | Dry powder formulation that forms niosomes upon hydration. | researchgate.net |

Solubility Enhancement Strategies and Dissolution Chemistry from a Physicochemical Perspective

Captopril is a freely soluble crystalline powder, yet enhancing its dissolution rate is a key objective for developing formulations with rapid onset of action, such as fast-dissolving tablets and oral films. mdpi.comresearchgate.net Several physicochemical strategies are employed to achieve this.

Complexation with Cyclodextrins: One of the most effective methods for improving the dissolution of Captopril is through inclusion complexation with β-cyclodextrin (β-CD). ajrcps.com By forming a host-guest complex, the Captopril molecule is encapsulated within the hydrophobic cavity of the β-CD molecule, while the hydrophilic exterior of the β-CD improves its affinity for aqueous media. Studies on fast-disintegrating tablets have shown that the release of Captopril increases with a higher concentration of β-CD. ajrcps.com For example, one study found that the F4 formulation containing a specific concentration of psyllium husk and a Captopril-β-CD complex released 99.84% of the drug in just 4 minutes. ajrcps.com

Formation of Amorphous Solid Dispersions: Converting crystalline Captopril into an amorphous state by dispersing it within a polymer matrix is a powerful strategy to enhance its apparent solubility and dissolution rate. ucl.ac.uk This is the principle behind the rapid dissolution observed from electrospun fibers made with hydrophilic polymers like PVP and from oral dispersible films (ODFs). ucl.ac.ukmdpi.com In these systems, the high energy of the amorphous state and the prevention of recrystallization by the polymer carrier lead to faster and often more complete dissolution compared to the crystalline drug. mdpi.com ODFs have demonstrated superior dissolution rates compared to conventional commercial tablets, a result attributed to their rapid disintegration and the amorphous nature of the dispersed drug. mdpi.comnih.gov Optimized films have shown over 90% drug release within 5 minutes. ijpsjournal.com

Particle Engineering and Formulation Design: The formulation of Captopril into delivery systems with a high surface area, such as mouth-dissolving films or tablets, inherently promotes faster dissolution. nih.govijpsjournal.com Fast-dissolving oral films are designed to disintegrate in under 30 seconds, immediately exposing the drug, often in its amorphous, polymer-dispersed form, to the saliva for rapid dissolution. nih.govijpsjournal.com The use of superdisintegrants like crospovidone in mouth-dissolving tablets also dramatically accelerates tablet breakup and subsequent drug dissolution. gsconlinepress.com

Cocrystallization: The formation of cocrystals can also modify solubility and dissolution properties. A cocrystal of Captopril with L-proline was found to have improved apparent solubility compared to the parent drug, showcasing another avenue for enhancing its dissolution characteristics. researchgate.net

| Strategy | Method/Formulation | Physicochemical Principle | Result | Reference(s) |

| Complexation | Inclusion complexes in fast-disintegrating tablets | Encapsulation of Captopril in β-cyclodextrin cavity, increasing affinity for water. | Drug release of ~99.8% within 4 minutes. Release increases with β-CD concentration. | ajrcps.com |